5-Aminopentanoyl chloride
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Overview
Description
5-Aminopentanoyl chloride is an organic compound with the molecular formula C5H10ClNO. It is a derivative of pentanoic acid, where the carboxyl group is replaced by an acyl chloride group and an amino group is attached to the fifth carbon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Aminopentanoyl chloride can be synthesized through the reaction of 5-aminopentanoic acid with thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, where the thionyl chloride acts as a chlorinating agent, converting the carboxylic acid group into an acyl chloride group. The reaction can be represented as follows:
5-Aminopentanoic acid+SOCl2→5-Aminopentanoyl chloride+SO2+HCl
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of more efficient chlorinating agents and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as distillation or recrystallization to remove impurities .
Chemical Reactions Analysis
Types of Reactions: 5-Aminopentanoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Hydrolysis: In the presence of water, this compound hydrolyzes to form 5-aminopentanoic acid and hydrochloric acid.
Condensation Reactions: It can react with amines to form amides, which are important intermediates in organic synthesis.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and water are common nucleophiles that react with this compound.
Reaction Conditions: These reactions typically occur under mild to moderate conditions, often at room temperature or slightly elevated temperatures.
Major Products Formed:
Amides: Formed by the reaction with amines.
Esters: Formed by the reaction with alcohols.
Carboxylic Acids: Formed by hydrolysis.
Scientific Research Applications
5-Aminopentanoyl chloride has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It can be used to modify biomolecules, such as proteins and peptides, through acylation reactions.
Medicine: It serves as a building block for the synthesis of drugs and other bioactive molecules.
Industry: It is used in the production of polymers, resins, and other materials
Mechanism of Action
The mechanism of action of 5-aminopentanoyl chloride primarily involves its reactivity as an acylating agent. The acyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophiles, such as amines and alcohols, leading to the formation of amides and esters. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .
Comparison with Similar Compounds
5-Aminovaleroyl chloride: Similar structure but with a different position of the amino group.
4-Aminobutanoyl chloride: Shorter carbon chain with the amino group on the fourth carbon.
6-Aminohexanoyl chloride: Longer carbon chain with the amino group on the sixth carbon.
Uniqueness: 5-Aminopentanoyl chloride is unique due to its specific chain length and the position of the amino group, which influence its reactivity and the types of derivatives it can form. This makes it a valuable intermediate in the synthesis of specific compounds that require this particular structure .
Properties
IUPAC Name |
5-aminopentanoyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10ClNO/c6-5(8)3-1-2-4-7/h1-4,7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOZWNACFZIYPFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CC(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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